molecular formula C17H22N2O2S B5783611 1-(2-naphthylsulfonyl)-4-propylpiperazine

1-(2-naphthylsulfonyl)-4-propylpiperazine

Cat. No.: B5783611
M. Wt: 318.4 g/mol
InChI Key: CASIDTNQSPYCSC-UHFFFAOYSA-N
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Description

1-(2-Naphthylsulfonyl)-4-propylpiperazine is an organic compound that belongs to the class of sulfonamides It features a naphthalene ring attached to a sulfonyl group, which is further connected to a piperazine ring substituted with a propyl group

Preparation Methods

The synthesis of 1-(2-naphthylsulfonyl)-4-propylpiperazine typically involves the reaction of 2-naphthalenesulfonyl chloride with 4-propylpiperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(2-Naphthylsulfonyl)-4-propylpiperazine can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the propyl group can be replaced with other substituents.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted piperazines and naphthalene derivatives.

Scientific Research Applications

1-(2-Naphthylsulfonyl)-4-propylpiperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dendrimers, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2-naphthylsulfonyl)-4-propylpiperazine involves its interaction with molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The naphthalene ring can also participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

1-(2-Naphthylsulfonyl)-4-propylpiperazine can be compared with other sulfonamide derivatives, such as:

    1-(2-Naphthylsulfonyl)-4-benzylpiperazine: Similar structure but with a benzyl group instead of a propyl group.

    N-Alpha-(2-Naphthylsulfonyl)-N(3-Amidino-L-Phenylalaninyl)-4-Acetyl-Piperazine: Contains additional functional groups, making it more complex and potentially more selective in its biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-naphthalen-2-ylsulfonyl-4-propylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-2-9-18-10-12-19(13-11-18)22(20,21)17-8-7-15-5-3-4-6-16(15)14-17/h3-8,14H,2,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASIDTNQSPYCSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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